![molecular formula C13H17Cl3N5O5+ B026012 Tchpdg CAS No. 104783-28-0](/img/structure/B26012.png)
Tchpdg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tchpdg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Tchpdg is not fully understood. However, studies have shown that the compound [insert action]. This action is believed to be responsible for the compound's effects in [insert application].
Biochemical and Physiological Effects:
Tchpdg has been shown to have various biochemical and physiological effects. In [insert application], the compound [insert effect]. In [insert other application], the compound [insert effect]. These effects are believed to be responsible for the compound's efficacy in [insert application].
Vorteile Und Einschränkungen Für Laborexperimente
Tchpdg has several advantages for use in lab experiments. The compound is [insert advantage]. However, there are also limitations to its use. The compound is [insert limitation]. Therefore, researchers must carefully consider these advantages and limitations when designing experiments.
Zukünftige Richtungen
There are several future directions for research on Tchpdg. These include [insert future directions]. By further studying the compound, researchers can gain a better understanding of its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, Tchpdg is a chemical compound that has gained significant attention in the scientific community. The compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. By further studying the compound, researchers can gain a better understanding of its potential applications and contribute to the advancement of various fields.
Synthesemethoden
Tchpdg is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is [insert name], and the second compound is [insert name]. The reaction between these two compounds results in the formation of Tchpdg. The purity of the compound is crucial for its use in scientific research, and therefore, the synthesis method must be carefully controlled.
Wissenschaftliche Forschungsanwendungen
Tchpdg has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Tchpdg has shown promising results in the treatment of [insert disease or condition]. The compound has also been studied for its potential use in [insert other medical applications]. In agriculture, Tchpdg has been shown to [insert agricultural application]. In environmental science, Tchpdg has been studied for its potential use in [insert environmental application].
Eigenschaften
CAS-Nummer |
104783-28-0 |
---|---|
Produktname |
Tchpdg |
Molekularformel |
C13H17Cl3N5O5+ |
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(3,3,3-trichloro-2-hydroxypropyl)-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H16Cl3N5O5/c14-13(15,16)7(24)2-20-4-21(8-1-5(23)6(3-22)26-8)10-9(20)11(25)19-12(17)18-10/h4-8,22-24H,1-3H2,(H2-,17,18,19,25)/p+1/t5-,6+,7?,8+/m0/s1 |
InChI-Schlüssel |
NLOJBBJLQMQLLJ-CZLDRYSHSA-O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
SMILES |
C1C(C(OC1[N+]2=CN(C3=C2N=C(NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
Kanonische SMILES |
C1C(C(OC1[N+]2=CN(C3=C2NC(=NC3=O)N)CC(C(Cl)(Cl)Cl)O)CO)O |
Synonyme |
7-(3-trichloro-2-hydroxypropane)deoxyguanosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.